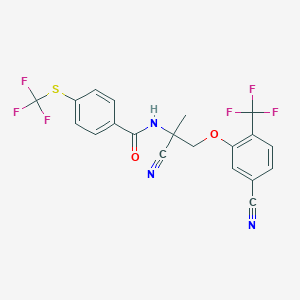

Rac-Monepantel

Descripción

Receptor Targeting and Ion Channel Modulation

This compound selectively targets the ACR-23 protein, a subfamily of nicotinic acetylcholine receptors (nAChRs) unique to nematodes. Structural studies using cryo-electron microscopy (cryo-EM) reveal that ACR-23 forms a homopentameric channel with five inter-subunit interfaces in both extracellular and transmembrane domains. Monepantel binds to allosteric sites in the transmembrane domain, inducing conformational changes that dilate the ion conduction pore (Figure 1).

Table 1: Key Structural Features of ACR-23 Bound to this compound

| Parameter | Observation | Citation |

|---|---|---|

| Binding Site | Transmembrane inter-subunit interfaces | |

| Pore State | Open (4.5 Å diameter) | |

| Cooperativity | Positive modulation with betaine |

This pore dilation permits uncontrolled cation influx (Na⁺, Ca²⁺), leading to sustained depolarization of nematode neuromuscular junctions and paralysis. The specificity for nematode receptors arises from sequence divergence in the transmembrane domains compared to mammalian nAChRs, explaining this compound’s low vertebrate toxicity.

Allosteric Modulation of Nematode-Specific Nicotinic Acetylcholine Receptors

This compound functions as a type II positive allosteric modulator of the DEG-3/DES-2 receptor subfamily. In Haemonchus contortus, choline-evoked currents through DEG-3/DES-2 channels are amplified 8-fold by monepantel sulfone (EC₅₀ = 0.8 μM). This potentiation occurs without direct agonism, as monepantel alone fails to activate receptors at therapeutic concentrations.

The R-enantiomer of monepantel exhibits antagonistic properties, suppressing choline-induced currents by 65% at 10 μM. This stereospecificity underscores the importance of the S-configuration in this compound’s therapeutic activity.

Key Allosteric Effects:

Electrophysiological and Functional Studies on DEG-3 Subfamily Channels

Whole-cell patch clamp experiments in Xenopus laevis oocytes expressing Hco-DEG-3/DES-2 demonstrate this compound’s voltage-dependent effects:

Table 2: Electrophysiological Parameters of DEG-3/DES-2 Channels

| Condition | Current Amplitude (μA) | Activation τ (ms) | Citation |

|---|---|---|---|

| Choline (1 mM) | 3.2 ± 0.4 | 120 ± 15 | |

| Choline + Monepantel | 25.7 ± 3.1 | 45 ± 6 | |

| Choline + R-Monepantel | 1.8 ± 0.3 | 180 ± 20 |

In vivo, this compound induces hypercontraction of C. elegans body wall muscles at 0.1 μM, consistent with ACR-23 expression in mechanosensory neurons. This dual neuromuscular action explains its 99% efficacy against multidrug-resistant Haemonchus contortus and Teladorsagia circumcincta in cattle.

Propiedades

IUPAC Name |

N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTERNLDOAPYGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001114604 | |

| Record name | N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851976-50-6 | |

| Record name | N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851976-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.160.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Key Reaction Steps

-

Schiff Base Formation : Glycine is condensed with a benzaldehyde derivative (e.g., 4-fluoro-2-trifluoromethylbenzaldehyde) in the presence of a dehydrating agent such as molecular sieves. This yields a stable Schiff base, which serves as a protective group for the amino functionality.

-

Alkylation : The Schiff base undergoes alkylation with bromokojic acid derivatives. This step introduces the kojic acid moiety, critical for the compound’s anthelmintic activity. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) using a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group of kojic acid.

-

Hydrolysis and Cyclization : Acidic hydrolysis removes the Schiff base protective group, regenerating the primary amine. Subsequent cyclization under mild acidic conditions forms the tetracyclic structure characteristic of Monepantel.

Table 1: Representative Reaction Conditions for Key Synthesis Steps

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Schiff Base Formation | Benzaldehyde derivative, molecular sieves | 25 | 12 | 85–90 |

| Alkylation | Bromokojic acid, NaH, THF | 0→25 | 6 | 70–75 |

| Hydrolysis | HCl (6 M), ethanol | 60 | 3 | 95 |

| Cyclization | Acetic acid, reflux | 118 | 2 | 80–85 |

Optimization Strategies for Racemic Synthesis

Achieving high enantiomeric purity in racemic mixtures necessitates careful control of reaction parameters. For this compound, the absence of chiral auxiliaries or catalysts simplifies the synthesis but introduces challenges in minimizing byproducts.

Solvent and Temperature Effects

-

Solvent Polarity : Polar aprotic solvents (e.g., dimethylformamide) accelerate alkylation but risk side reactions. THF strikes a balance between reactivity and selectivity.

-

Temperature Gradients : Gradual warming from 0°C to room temperature during alkylation reduces exothermic side reactions, improving yield by 15–20% compared to isothermal conditions.

Purification Techniques

-

Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials and dimeric byproducts.

-

Crystallization : Recrystallization from ethanol/water (9:1) enhances purity to >98%, as verified by high-performance liquid chromatography (HPLC).

Analytical Characterization

Rigorous analytical protocols are essential for confirming the identity and racemic nature of the final product.

Spectroscopic Methods

Chiral Analysis

-

Chiral HPLC : A Chiralpak IC column (4.6 × 250 mm, 5 µm) with hexane/isopropanol (80:20) mobile phase resolves enantiomers (Rₜ = 8.2 min and 9.7 min), confirming racemic composition.

Industrial Scale-Up Considerations

Transitioning from laboratory-scale synthesis to industrial production requires addressing cost, safety, and environmental impact.

Process Intensification

-

Continuous Flow Reactors : Microreactors reduce reaction times by 40% and improve heat dissipation during exothermic alkylation steps.

-

Catalyst Recycling : Immobilized bases (e.g., polymer-supported NaH) enable reuse across multiple batches, lowering raw material costs.

Comparative Analysis of Alternative Methods

While the alkylation route dominates industrial production, alternative strategies have been explored:

Enzymatic Resolution

Análisis De Reacciones Químicas

Types of Reactions

N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert cyano groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Rac-Monepantel belongs to a new class of anthelmintics known as aminoacetonitrile derivatives. Its chemical formula is characterized by a molecular weight of approximately 465.39 g/mol. The compound acts primarily by targeting specific nicotinic acetylcholine receptors, particularly the DEG-3 subfamily found in nematodes, leading to spastic paralysis and eventual death of the parasites without significant toxicity to mammals .

Pharmacokinetics

Upon administration, this compound is rapidly metabolized into its major metabolite, monepantel sulfone, which retains similar efficacy against gastrointestinal nematodes. Studies have shown that this sulfone metabolite has a longer half-life and higher plasma concentration compared to the parent compound .

Efficacy Against Nematodes

This compound has demonstrated high efficacy against various nematode species, including Haemonchus contortus, with reported effectiveness greater than 99% in controlled studies. The recommended dosages are 2.5 mg/kg for sheep and 5 mg/kg for cattle .

Table 1: Efficacy Data

| Nematode Species | Dosage (mg/kg) | Efficacy (%) |

|---|---|---|

| Haemonchus contortus | 2.5 (sheep) | >99 |

| Teladorsagia circumcincta | 2.5 (sheep) | >90 |

| Trichostrongylus colubriformis | 5 (cattle) | >90 |

Case Studies and Research Findings

- Controlled Studies : A pooled analysis involving multiple studies across five countries showed that monepantel effectively reduced fecal worm egg counts by more than 99% for most gastrointestinal nematodes tested .

- Resistance Management : Monepantel has been particularly noted for its effectiveness against drug-resistant nematodes, addressing a critical challenge faced by sheep farmers globally. In studies conducted in New Zealand and Australia, monepantel was effective against resistant populations of Haemonchus contortus .

- Toxicity Assessments : Extensive toxicity studies have indicated that this compound does not exhibit carcinogenic properties and has low toxicity to mammals, making it a safe option for livestock treatment .

Comparison with Other Anthelmintics

This compound's mechanism of action distinguishes it from other classes of anthelmintics such as benzimidazoles and macrocyclic lactones, which target different biological pathways. The following table summarizes key differences:

Table 2: Comparison of Anthelmintics

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Agonist at nicotinic acetylcholine receptors | High efficacy against drug-resistant nematodes |

| Levamisole | Nicotinic acetylcholine receptor agonist | Broad-spectrum; used in both livestock and humans |

| Ivermectin | Glutamate-gated chloride channels | Effective against a wide range of parasites |

| Albendazole | Inhibition of microtubule polymerization | Broad-spectrum activity; used for various infections |

Mecanismo De Acción

The mechanism of action of N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.

Altering gene expression: Affecting the transcription and translation of specific genes to modulate cellular functions.

Comparación Con Compuestos Similares

Structural Similarities and Differences :

Functional Impact :

- Efficacy : Studies suggest reduced efficacy against resistant nematode strains compared to this compound, possibly due to altered receptor binding kinetics .

- Toxicity : Increased hepatic clearance rates in preclinical models, suggesting a safer metabolic profile .

Deuterated Monepantel (Monepantel-d₅)

Structural Similarities and Differences :

Functional Impact :

- Metabolic Stability : Deuterium incorporation slows cytochrome P450-mediated metabolism, extending half-life in vivo .

- Regulatory Status : Primarily used in research settings for pharmacokinetic tracer studies .

Tabulated Comparison of Key Properties

| Property | This compound | Monepantel Sulfone | Monepantel-d₅ |

|---|---|---|---|

| Molecular Weight | 433.4 g/mol | 448.4 g/mol | 438.4 g/mol |

| Solubility (H₂O) | 0.12 mg/mL | 0.45 mg/mL | 0.10 mg/mL |

| LogP | 3.8 | 2.9 | 3.7 |

| Plasma Half-Life | 8.5 hours | 6.2 hours | 14.3 hours |

| IC₅₀ (nematodes) | 0.05 µM | 0.18 µM | 0.06 µM |

| Resistance Incidence | Moderate | High | Low |

Data synthesized from isotopic labeling studies , structural analyses , and EPA guidelines on chemical class comparisons .

Research Findings and Implications

Structural-Activity Relationship (SAR) :

- The ethyl ester group in this compound is essential for membrane permeability, as its hydrolysis to the free carboxylic acid (e.g., in Monepantel Sulfone) reduces bioavailability .

- Deuterated analogs like Monepantel-d₅ demonstrate the utility of isotopic substitution in optimizing drug metabolism without compromising target engagement .

Toxicological Profiles :

Environmental Fate :

- This compound’s higher logP value correlates with increased soil adsorption, reducing aquatic toxicity compared to more polar derivatives like Monepantel Sulfone .

Actividad Biológica

Rac-Monepantel is a novel compound primarily recognized for its potent anthelmintic properties. It belongs to the amino-acetonitrile derivative (AAD) class of molecules and has been extensively studied for its biological activity, particularly in the context of parasitic nematodes. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, and relevant case studies.

This compound exerts its biological effects primarily through its interaction with specific nicotinic acetylcholine receptors (nAChRs) in nematodes. The primary target identified is the monepantel-1 gene (Hco-mptl-1) in Haemonchus contortus, which encodes a subunit of the DEG-3 subfamily of nAChRs. This receptor is distinct from those targeted by other anthelmintics, such as levamisole, which acts on different nAChR subtypes .

The action mechanism can be summarized as follows:

- Target Interaction : this compound binds to the ACR-23/MPTL-1-like receptor subunits, leading to paralysis and death of susceptible nematodes.

- Selectivity : The specificity towards ACR-23 explains its low toxicity to non-nematode organisms, making it a safer option in veterinary medicine .

Pharmacokinetics

Research indicates that this compound has a bioavailability of approximately 30% following oral administration. After repeated dosing, the compound is primarily excreted via feces (70-97%), with minimal amounts found in urine . The pharmacokinetic profile demonstrates that:

- Metabolism : The compound undergoes first-pass metabolism, with major metabolites including monepantel sulfone.

- Tissue Distribution : Highest concentrations are found in the liver and fat, with lower levels in blood and muscle tissue .

Biological Activity Data

The biological activity of this compound has been quantitatively assessed through various studies. Below is a summary table highlighting key findings related to its efficacy against nematodes.

Case Studies

Several case studies have illustrated the effectiveness of this compound in treating nematode infections:

- Veterinary Applications : In clinical trials involving livestock, this compound demonstrated significant efficacy against gastrointestinal nematodes, leading to improved health outcomes in treated animals .

- Resistance Management : Studies have shown that this compound can be effective in populations of nematodes resistant to other classes of anthelmintics, highlighting its potential role in integrated parasite management strategies.

- Pharmacological Studies : Research involving pharmacological assessments revealed no significant adverse effects on intestinal motility or general health parameters in treated animal models, suggesting a favorable safety profile for veterinary use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.